N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazinyl group attached to an oxooctyl chain, which is further connected to a trimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base.
Formation of 3,4,5-trimethoxybenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 8-oxooctanoic acid: This intermediate is prepared through the oxidation of octanoic acid using potassium permanganate.
Coupling Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with 8-oxooctanoic acid in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing derivatives.
Reduction: The carbonyl group in the oxooctyl chain can be reduced to form alcohols or amines.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of azides, nitroso compounds, or nitriles.
Reduction: Production of alcohols, amines, or hydrocarbons.
Substitution: Introduction of various functional groups, such as amines, ethers, or halides, on the benzamide ring.
Scientific Research Applications
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethoxybenzamide moiety may interact with hydrophobic pockets or binding sites, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-Hydrazinyl-8-oxooctyl)-4-methoxybenzamide
- N-(8-Hydrazinyl-8-oxooctyl)-3,4-dimethoxybenzamide
- N-(8-Hydrazinyl-8-oxooctyl)-3,5-dimethoxybenzamide
Uniqueness
N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s stability, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
918494-58-3 |
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Molecular Formula |
C18H29N3O5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(8-hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H29N3O5/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-10-8-6-4-5-7-9-16(22)21-19/h11-12H,4-10,19H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
FYSAUIXFSZWYTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCC(=O)NN |
Origin of Product |
United States |
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